(3Z)-1-Ethyl-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
Description
Properties
IUPAC Name |
(5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-4-17-11-8-6-5-7-10(11)12(14(17)19)13-15(20)18(9(2)3)16(21)22-13/h5-9H,4H2,1-3H3/b13-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSMIMMWJIMRSS-SEYXRHQNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C(C)C)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C(C)C)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Thiazolidinone Ring
Modifications to the thiazolidinone’s 3-position substituent significantly alter steric and electronic profiles:
Impact : The isopropyl group in the target compound offers a compromise between steric bulk and solubility, whereas allyl or sulfone-containing derivatives prioritize reactivity or polarity, respectively.
Modifications at the Indole Nitrogen
The indole nitrogen’s substitution influences pharmacokinetic properties:
Impact : Ethyl substitution provides a balance between membrane permeability and solubility, while bulky aromatic groups (e.g., 4-methylbenzyl) may limit bioavailability.
Crystallographic and Solid-State Comparisons
highlights the use of XPac analysis to compare oxindole crystal packing. For example:
Physicochemical Property Analysis
Predicted properties (based on analogues in –10):
| Property | Target Compound | CAS 324544-29-8 () | CID 5838965 () |
|---|---|---|---|
| Molecular Weight | ~380 g/mol | 408.51 g/mol | 422.55 g/mol |
| logP (Predicted) | ~2.5 | ~1.8 (due to sulfone) | ~3.2 |
| Aqueous Solubility | Moderate | High | Low |
Q & A
Q. What are the key strategies for optimizing the synthesis of this compound?
The synthesis involves multi-step organic reactions, including cyclocondensation of thiazolidinone precursors with indole derivatives. Critical steps include:
- Cyclocondensation : Use of sodium acetate in acetic acid under reflux to facilitate the formation of the thiazolidinone-indole hybrid core .
- Functionalization : Introduction of the ethyl and isopropyl groups via alkylation reagents (e.g., ethyl iodide) under controlled pH and temperature .
- Purification : Recrystallization from ethanol or DMF/acetic acid mixtures to achieve >95% purity . Yield optimization requires precise stoichiometry and catalyst selection (e.g., p-toluenesulfonic acid for dehydration steps) .
Q. How can structural characterization be performed to confirm the Z-configuration?
Advanced spectroscopic techniques are essential:
- NMR : H and C NMR to verify the Z-configuration via coupling constants and NOE correlations (e.g., olefinic proton signals at δ 6.8–7.2 ppm) .
- FT-IR : Peaks at 1680–1700 cm (C=O stretch) and 1250–1300 cm (C-S stretch) confirm functional groups .
- X-ray crystallography : For unambiguous confirmation of stereochemistry, as demonstrated in analogous indole-thiazolidinone hybrids .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC values compared to doxorubicin .
- Enzyme inhibition : Fluorescence-based assays for COX-2 or α-glucosidase inhibition, leveraging the thioxo-thiazolidinone moiety’s electrophilicity .
Q. How do substituents (e.g., isopropyl, ethyl) influence solubility and stability?
- Lipophilicity : The isopropyl group enhances logP values, improving membrane permeability but reducing aqueous solubility. Solubility can be mitigated using DMSO/PBS mixtures .
- Stability : Ethyl groups at N1 stabilize the indole ring against oxidative degradation, as shown in accelerated stability studies (40°C/75% RH for 30 days) .
Advanced Research Questions
Q. How can contradictory bioactivity data across analogs be reconciled?
Contradictions often arise from subtle structural variations:
- Case study : Fluorine substitution at the phenyl ring (e.g., 2-fluorophenyl vs. 4-ethoxyphenyl) alters electron density, affecting binding to enzyme active sites. SAR studies show a 10-fold difference in IC values for COX-2 inhibition .
- Methodological fix : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity trends .
Q. What computational approaches predict interactions with biological targets?
- Molecular docking : Simulate binding to kinases (e.g., CDK2) or DNA using the compound’s SMILES string (e.g., CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C4\C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6F)/SC3=N2) .
- MD simulations : Assess stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS) to identify key hydrogen bonds with catalytic residues .
Q. How can regioselectivity be controlled during functionalization?
- Catalyst choice : Pd(PPh) promotes C-5 alkylation of indole over C-3, as shown in Suzuki-Miyaura cross-coupling analogs .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the thiazolidinone’s sulfur atom .
Q. What are the cross-disciplinary applications beyond medicinal chemistry?
- Materials science : The compound’s π-conjugated system enables use as a ligand in coordination polymers (e.g., with Cu(II) for catalytic applications) .
- Chemical biology : Photoaffinity labeling probes can be synthesized via azide-alkyne click chemistry to map protein targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
